
6-Fluoroquinoline-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a thiol group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoline-2-thiol typically involves the introduction of a fluorine atom and a thiol group into the quinoline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as N-fluorobenzenesulfonimide. The thiol group can be introduced through a thiolation reaction using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include cyclization, fluorination, and thiolation reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoroquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoroquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoroquinoline-2-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The thiol group can also interact with metal ions, forming complexes that can affect various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline: Lacks the thiol group, which may result in different biological activities.
Quinoline-2-thiol: Lacks the fluorine atom, which can affect its chemical reactivity and biological properties.
6-Fluoroquinoline-2-amine: Contains an amine group instead of a thiol group, leading to different chemical and biological behaviors.
Uniqueness
6-Fluoroquinoline-2-thiol is unique due to the presence of both a fluorine atom and a thiol group, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H6FNS |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
6-fluoro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H6FNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) |
InChI-Schlüssel |
ICYQXTDQDCORLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





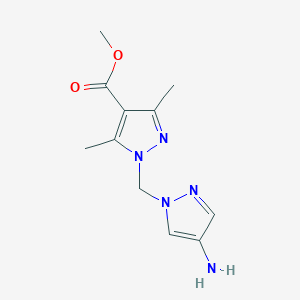

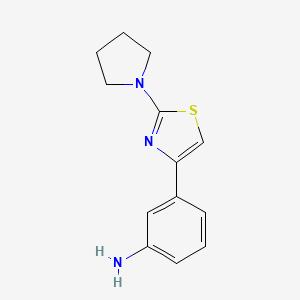
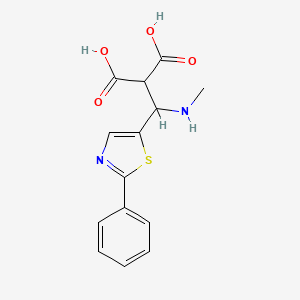
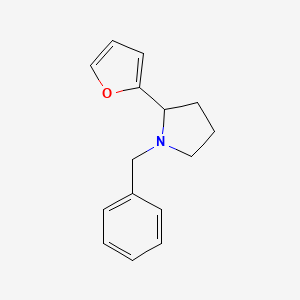
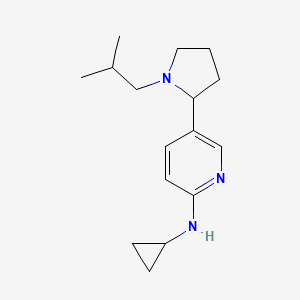

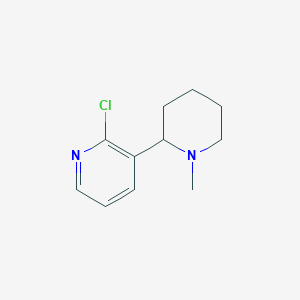
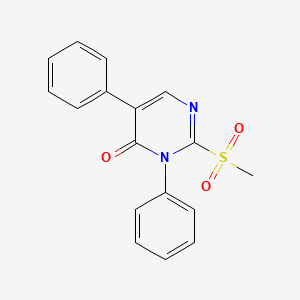

![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)
